N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea
Description
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea is a synthetic organic compound that features a thiourea functional group. This compound is notable for its unique structure, which includes a chromen-4-yloxy moiety and a chloro-substituted benzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-[[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)phenyl]methyl]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-2-11-22-20(26)23-13-15-16(21)7-5-9-18(15)25-19-10-12-24-17-8-4-3-6-14(17)19/h2-9,19H,1,10-13H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVMPBZNBXOELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=C(C=CC=C1Cl)OC2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Synthesis
The compound’s structure comprises two primary components:
- A 3,4-dihydro-2H-chromen-4-yloxy-substituted benzylamine backbone.
- An allyl thiourea functional group.
Synthesis of 2-Chloro-6-(3,4-Dihydro-2H-Chromen-4-Yloxy)Benzylamine
The benzylamine intermediate is synthesized via a multi-step sequence:
Step 1: Preparation of 3,4-Dihydro-2H-Chromen-4-Ol
Chromen-4-ol derivatives are typically synthesized through acid-catalyzed cyclization of substituted 2-(2-hydroxyphenyl)ethanol analogs. For example:
$$
\text{2-(2-Hydroxyphenyl)ethanol} \xrightarrow{\text{H}^+} \text{3,4-dihydro-2H-chromen-4-ol} \quad
$$
Yields exceed 80% when using p-toluenesulfonic acid in toluene under reflux.
Step 2: Etherification with 2-Chloro-6-Hydroxybenzaldehyde
The chromen-4-ol undergoes nucleophilic substitution with 2-chloro-6-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF):
$$
\text{3,4-Dihydro-2H-chromen-4-ol} + \text{2-chloro-6-hydroxybenzaldehyde} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzaldehyde} \quad
$$
Reaction conditions: 12 hours at 80°C, yielding 70–75%.
Step 3: Reductive Amination to Benzylamine
The aldehyde is reduced to the corresponding benzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions:
$$
\text{2-Chloro-6-(chromen-4-yloxy)benzaldehyde} \xrightarrow{\text{NaBH}3\text{CN}, \text{NH}4\text{OAc}} \text{2-chloro-6-(chromen-4-yloxy)benzylamine} \quad
$$
Isolation involves extraction with dichloromethane and purification via column chromatography (hexane/ethyl acetate, 3:1).
Thiourea Formation via Isothiocyanate Coupling
The final step involves reacting the benzylamine intermediate with allyl isothiocyanate to form the thiourea linkage.
General Reaction Protocol
- Reagents :
- Benzylamine derivative (1.0 equiv)
- Allyl isothiocyanate (1.2 equiv)
- Solvent: Dichloromethane (DCM) or tert-butanol
- Procedure :
- Workup :
Reaction Optimization
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using gradients of hexane/ethyl acetate (4:1 to 1:1). Thiourea derivatives typically elute at Rf = 0.3–0.4.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (DCM, RT) | Method B (tert-Butanol, Reflux) |
|---|---|---|
| Yield | 90% | 75% |
| Reaction Time | 24 hours | 6 hours |
| Purity (HPLC) | >95% | >92% |
| Scale-Up Feasibility | Excellent | Moderate |
Key Observations :
Challenges and Mitigation Strategies
Isothiocyanate Hydrolysis :
Byproduct Formation :
Chromene Ring Instability :
- Cause : Acidic or high-temperature conditions.
- Solution : Avoid strong acids during workup; use mild reducing agents.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The chromen-4-yloxy moiety may also contribute to its biological activity by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]urea: Similar structure but with a urea group instead of thiourea.
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiocarbamate: Contains a thiocarbamate group.
Uniqueness
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21ClN2O2S
- Molecular Weight : 388.91 g/mol
- CAS Number : 866042-85-5
The compound features a thiourea moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound
The data indicates that this compound exhibits significant cytotoxicity in vitro, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Thiourea compounds have also shown promising antimicrobial properties. This compound was tested against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
These findings indicate that the compound possesses notable antibacterial activity, making it a candidate for further development in antimicrobial therapies.
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways associated with cell proliferation and survival.
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Antioxidant Activity : It may also exhibit antioxidant properties that help mitigate oxidative stress in cells.
Study on Anticancer Activity
A recent study published in ACS Omega explored the anticancer effects of various thiourea derivatives, including this compound. The study demonstrated that the compound significantly inhibited tumor growth in xenograft models and induced apoptosis through caspase activation pathways .
Study on Antimicrobial Effectiveness
Another research effort focused on evaluating the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-allylthiourea derivatives?
The synthesis of N-allylthiourea derivatives typically involves nucleophilic substitution reactions. For example, N-allylthiourea can react with benzoyl chloride derivatives (e.g., 2,4-dichlorobenzoyl chloride) under reflux conditions to yield substituted thioureas . Key steps include:
- Activation of acyl halides with ammonium thiocyanate to generate isothiocyanate intermediates.
- Reaction with amines or hydrazine derivatives to form thiourea linkages.
- Purification via recrystallization or column chromatography.
This method ensures regioselectivity and high yields (>80%) for structurally complex derivatives.
Q. How is the structural integrity of such thiourea derivatives validated experimentally?
Structural characterization employs:
- Spectroscopy : IR confirms the C=S stretch (~1250 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., allyl protons at δ 5.2–5.8 ppm) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds between thiourea S and pyridyl N) and dihedral angles (e.g., 53.08° between thiourea and aromatic planes) .
- Elemental analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., chloro, chromenyloxy) modulate biological activity?
Substituents critically influence reactivity and bioactivity:
- Chloro groups : Enhance lipophilicity, improving membrane permeability (logP increases by ~0.5 per Cl atom) .
- Chromenyloxy moieties : Introduce π-π stacking potential with aromatic residues in target proteins (e.g., kinase active sites) .
- Trifluoromethyl groups : Electron-withdrawing effects stabilize charge-transfer complexes, as shown in cytotoxicity assays (IC₅₀ reduction by 40% compared to non-fluorinated analogs) .
Methodological approaches include Hammett σ constants for electronic effects and molecular docking (e.g., AutoDock Vina) to map steric complementarity .
Q. What strategies resolve contradictions in crystallographic vs. computational structural predictions?
Discrepancies arise in:
- Hydrogen bonding networks : X-ray data may reveal unexpected S···H interactions (distance: 2.66 Å) not predicted by DFT .
- Torsional angles : Molecular dynamics (MD) simulations (AMBER forcefield) can refine conformational ensembles to match experimental data .
- Validation : Cross-correlate R-factors (crystallography) with RMSD values (MD) to prioritize high-confidence models .
Q. How can thiourea derivatives be optimized for selective metal coordination in catalytic applications?
Thioureas exhibit strong metal-binding affinity via S and N donors. Optimization strategies include:
- Substituent tuning : Electron-rich aryl groups (e.g., 3,4-dihydro-2H-chromen-4-yloxy) enhance Cu²⁺ chelation (logK = 4.2 vs. 3.5 for unsubstituted analogs) .
- Steric hindrance : Bulky substituents (e.g., allyl groups) prevent undesired oligomerization during catalysis .
- Spectroscopic monitoring : UV-Vis (d-d transitions) and EPR confirm metal-thiourea complex geometry .
Methodological Considerations
Q. What experimental precautions are critical for handling air/moisture-sensitive thiourea intermediates?
Q. How can researchers address low solubility of thiourea derivatives in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
